2,3,5,6-Tetrabromo-p-xylene
Overview
Description
Crystal Structure Analysis
The crystal structure of the carbon tetrabromide p-xylene complex has been elucidated through x-ray diffraction studies, revealing an orthorhombic space group and a calculated density of 2.209 g cm^-3. The arrangement of the bromine atoms suggests charge-transfer bonding, with each aromatic ring having a bromine atom on each face at a distance of 3.34 Å from the center of the ring. The structure is composed of zigzag strings of alternating carbon tetrabromide and xylene molecules, with bond distances and angles within these molecules being normal .
Synthesis Analysis
Although not directly synthesizing 2,3,5,6-Tetrabromo-p-xylene, related research has been conducted on the synthesis of 2,3,6,7-Tetramethylnaphthalene from 2,3-dimethylsuccinic anhydride and o-xylene. This process involves five steps, with the configurations of intermediates studied and confirmed by MNR spectral data. The study provides insights into the configurations of intermediates in related synthetic processes .
Molecular Structure Analysis
The molecular structure of 2,3,5-Trinitro-p-xylene (TPX) has been characterized by FT-IR, 1H NMR, and MS techniques, and its crystal structure has been determined by X-ray single-crystal diffraction analysis. The crystal belongs to the monoclinic system, and the molecular structures have been calculated at different levels of theory, showing that the theoretical structural parameters are close to the experimental data. This research provides a detailed understanding of the molecular structure of a closely related compound, which could be extrapolated to 2,3,5,6-Tetrabromo-p-xylene .
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of 2,3,5,6-Tetrabromo-p-xylene, they do offer insights into the reactivity of similar compounds. For instance, the synthesis of 5,5'-[(p-Phenylenedimethylene)dithio]bis(1-phenyl-1H-1,2,3,4-tetrazole) from α,α'-dibromo-p-xylene indicates the potential for brominated xylene derivatives to participate in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,5,6-Tetrabromo-p-xylene can be inferred from the studies on related compounds. The crystal structure analysis of the carbon tetrabromide p-xylene complex provides information on the density and molecular arrangement, which are important physical properties . The molecular structure analysis of 2,3,5-Trinitro-p-xylene offers data on the crystal system, unit cell parameters, and density, which are relevant to understanding the physical properties of brominated xylene derivatives .
Scientific Research Applications
1. Chlorocarbon Chemistry
Ballester, Molinet, and Castaǹer (1960) explored the preparation of various chlorocarbons, including perchloro-p-xylene, starting from compounds like 1,4-bistrichloromethylbenzene. Their work emphasizes the significance of molecular strain and distortion in the stability of these chlorocarbons, providing foundational insights into the chemical behavior of related compounds like 2,3,5,6-tetrabromo-p-xylene (Ballester, Molinet, & Castaǹer, 1960).
2. Environmental Monitoring
López et al. (2011) developed an analytical procedure to detect various brominated flame retardants, including 2,3,5,6-tetrabromo-p-xylene, in environmental samples. This method is crucial for monitoring the presence of such compounds in ecosystems, particularly given the increasing use of brominated flame retardants as substitutes for more regulated chemicals (López, Brandsma, Leonards, & de Boer, 2011).
3. Zeolite Catalysis
Zheng, Jentys, and Lercher (2006) investigated the isomerization of xylene isomers over modified HZSM-5 zeolites. Their findings, which include observations on p-xylene, are relevant to understanding how similar compounds like 2,3,5,6-tetrabromo-p-xylene might behave under similar catalytic conditions (Zheng, Jentys, & Lercher, 2006).
4. Renewable Chemical Production
Cho et al. (2017) described a method for producing renewable p-xylene, a related compound, from biomass feedstocks using specific catalysts. Their research offers insights into the potential for sustainable production of structurally similar compounds like 2,3,5,6-tetrabromo-p-xylene (Cho et al., 2017).
5. Electrosynthesis of Polymer Films
Nishihara et al. (1987) achieved the electroreduction of α,α,α′,α′-tetrabromo-p-xylene to form poly(p-phenylene vinylene) films. This demonstrates the applicability of electrosynthetic methods for creating polymer films from compounds like 2,3,5,6-tetrabromo-p-xylene (Nishihara, Tateishi, Aramaki, Ohsawa, & Kimura, 1987).
Safety And Hazards
properties
IUPAC Name |
1,2,4,5-tetrabromo-3,6-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKOKVQKECXYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052697 | |
Record name | 2,3,5,6-Tetrabromo-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrabromo-p-xylene | |
CAS RN |
23488-38-2 | |
Record name | 2,3,5,6-Tetrabromo-p-xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23488-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023488382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,5,6-Tetrabromo-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetrabromo-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.